3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
The synthesis of the pyranopyrimidine core, including structures similar to 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, is crucial in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. A review highlights the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the use of various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, which play a significant role in the development of lead molecules with enhanced catalytic applications (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Activities
Pyrimidine derivatives, including this compound, display a range of pharmacological effects. These effects include activities as antioxidants, antibacterials, antivirals, antifungals, antituberculosis, and anti-inflammatory agents. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized, providing insights into their pharmacological potential and offering guidelines for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Additionally, a review on the structure-activity relationships of pyrimidine derivatives further emphasizes the broad spectrum of biological activities exhibited by these compounds, including antimicrobial, anticancer, and anti-inflammatory activities (Natarajan et al., 2022).
Anticarcinogenicity and Toxicity
The anticarcinogenicity and toxicity of organotin(IV) complexes of certain acrylates and pyrimidine derivatives, among others, have been reviewed. The cytotoxic activity of these complexes is attributed to the stability of ligand–Sn bonds and the lipophilicity conferred by the number of carbon atoms in the organotin moiety. This review suggests the significant biological properties and remarkable cytotoxic activity of such complexes, emphasizing their potential in antitumor applications (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).
Nutritional and Health Aspects
The role of heterocyclic amines, such as those related to pyrimidine derivatives, in human diet and health has been critically reviewed. While these compounds show mutagenic and carcinogenic properties in tests and animal studies, the levels found in the human diet are significantly lower. The review critically assesses the potential health hazard of these compounds in foods, noting the need for further research to confirm the influence of trace levels of such amines on human health (Stavric, 1994).
Properties
IUPAC Name |
4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-7-14-11-10(12(16)15(7)13)8-5-3-2-4-6-9(8)17-11/h2-6,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLDQMSOWQULB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152812 |
Source
|
Record name | BRN 5958851 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120354-22-5 |
Source
|
Record name | 3-Amino-3,5,6,7,8,9-hexahydro-2-methyl-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120354-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRN 5958851 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRN 5958851 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.